molecular formula C7H17N3 B8357521 6-(N,N-dimethylamino)hexahydro-1,4-diazepine

6-(N,N-dimethylamino)hexahydro-1,4-diazepine

Cat. No. B8357521
M. Wt: 143.23 g/mol
InChI Key: IMHSZBBMWFAGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06340682B1

Procedure details

Weighed out to a reaction vessel was 250 mg (0.56 mmol) of 1,4-bis(p-toluenesulfonyl)-6-(N,N-dimethylamino)-hexahydro-1,4-diazepine synthesized by the above process, and 0.20 ml (2.3 mmol) of phenol and a 30% acetic acid solution (4 ml) of hydrobromic acid were added, followed by stirring for 6 hours in a bath controlled to 70° C. After the reaction mixture was concentrated under reduced pressure, diethyl ether (5 ml) was added to the residue with stirring, and a supernatant was removed. This process was repeated twice to remove diethyl ether-soluble material. The residue was concentrated again under reduced pressure to completely remove diethyl ether. Ethanol (2 ml) was added to the resultant residue, and the mixture was stirred for 30 minutes. Diethyl ether (2 ml) was added to the resultant solution, and the mixture was cooled in an ice bath, thereby obtaining 194 mg (yield: 91%) of the title compound as a colorless crystalline powder (melting point: 245° C., decomposed).
Name
1,4-bis(p-toluenesulfonyl)-6-(N,N-dimethylamino)-hexahydro-1,4-diazepine
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([N:10]2[CH2:16][CH:15]([N:17]([CH3:19])[CH3:18])[CH2:14][N:13](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:12][CH2:11]2)(=O)=O)=CC=1.C1(O)C=CC=CC=1.Br>C(O)(=O)C>[CH3:18][N:17]([CH:15]1[CH2:14][NH:13][CH2:12][CH2:11][NH:10][CH2:16]1)[CH3:19]

Inputs

Step One
Name
1,4-bis(p-toluenesulfonyl)-6-(N,N-dimethylamino)-hexahydro-1,4-diazepine
Quantity
250 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1CCN(CC(C1)N(C)C)S(=O)(=O)C1=CC=C(C=C1)C)C
Name
Quantity
0.2 mL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 6 hours in a bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Weighed out to a reaction vessel was
CUSTOM
Type
CUSTOM
Details
controlled to 70° C
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, diethyl ether (5 ml)
ADDITION
Type
ADDITION
Details
was added to the residue
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
a supernatant was removed
CUSTOM
Type
CUSTOM
Details
to remove diethyl ether-soluble material
CONCENTRATION
Type
CONCENTRATION
Details
The residue was concentrated again under reduced pressure to completely remove diethyl ether
ADDITION
Type
ADDITION
Details
Ethanol (2 ml) was added to the resultant residue
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
Diethyl ether (2 ml) was added to the resultant solution
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CN(C)C1CNCCNC1
Measurements
Type Value Analysis
AMOUNT: MASS 194 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 241.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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